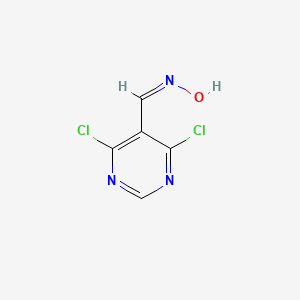

(E)-4,6-Dichloropyrimidine-5-carbaldehyde oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-4,6-Dichloropyrimidine-5-carbaldéhyde oxime est un composé chimique appartenant à la classe des oximes, caractérisées par la présence d'un groupe fonctionnel hydroxylamine lié à un groupe carbonyle.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'(E)-4,6-Dichloropyrimidine-5-carbaldéhyde oxime implique généralement la réaction de la 4,6-dichloropyrimidine-5-carbaldéhyde avec l'hydroxylamine chlorhydrate. La réaction est généralement effectuée en présence d'une base, comme le carbonate de sodium ou le carbonate de potassium, dans un milieu aqueux ou alcoolique. Les conditions de réaction comprennent souvent le chauffage du mélange pour faciliter la formation de l'oxime.

Méthodes de production industrielle : La production industrielle de l'(E)-4,6-Dichloropyrimidine-5-carbaldéhyde oxime suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs à flux continu pour assurer un mélange et une réaction efficaces des matières premières. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté, et le produit est généralement purifié par des techniques de cristallisation ou de chromatographie.

Analyse Des Réactions Chimiques

Types de réactions : L'(E)-4,6-Dichloropyrimidine-5-carbaldéhyde oxime subit diverses réactions chimiques, notamment :

Oxydation : Le groupe oxime peut être oxydé pour former des oxydes de nitrile.

Réduction : L'oxime peut être réduite en l'amine correspondante.

Substitution : Les atomes de chlore du cycle pyrimidine peuvent subir des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques.

Principaux produits formés :

Oxydation : Formation d'oxydes de nitrile.

Réduction : Formation d'amines.

Substitution : Formation de pyrimidines substituées.

Applications De Recherche Scientifique

(E)-4,6-Dichloropyrimidine-5-carbaldéhyde oxime a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme élément de construction dans la synthèse de composés hétérocycliques et comme ligand en chimie de coordination.

Biologie : Investigé pour son potentiel comme inhibiteur enzymatique et comme sonde pour l'étude des voies biologiques.

Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment les activités anticancéreuses et antimicrobiennes.

Industrie : Utilisé dans le développement de matériaux de pointe, tels que les polymères et les revêtements, en raison de ses groupes fonctionnels réactifs.

5. Mécanisme d'action

Le mécanisme d'action de l'(E)-4,6-Dichloropyrimidine-5-carbaldéhyde oxime implique son interaction avec des cibles moléculaires spécifiques. Dans les systèmes biologiques, il peut agir comme un inhibiteur enzymatique en se liant au site actif de l'enzyme, bloquant ainsi son activité. Le groupe oxime peut également participer à des liaisons hydrogène et à d'autres interactions avec les molécules cibles, influençant leur fonction et leur activité.

Composés similaires :

Pralidoxime : Une oxime utilisée comme antidote contre l'empoisonnement aux organophosphorés.

Obidoxime : Une autre oxime ayant des applications similaires à celles du pralidoxime.

HI-6 : Une bispyridinium oxime utilisée comme réactivateur de l'acétylcholinestérase.

Comparaison : (E)-4,6-Dichloropyrimidine-5-carbaldéhyde oxime est unique en raison de ses caractéristiques structurales spécifiques, telles que le cycle dichloropyrimidine et la position du groupe oxime.

Mécanisme D'action

The mechanism of action of (E)-4,6-Dichloropyrimidine-5-carbaldehyde oxime involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The oxime group can also participate in hydrogen bonding and other interactions with target molecules, influencing their function and activity.

Comparaison Avec Des Composés Similaires

Pralidoxime: An oxime used as an antidote for organophosphate poisoning.

Obidoxime: Another oxime with similar applications as pralidoxime.

HI-6: A bispyridinium oxime used as a reactivator of acetylcholinesterase.

Comparison: (E)-4,6-Dichloropyrimidine-5-carbaldehyde oxime is unique due to its specific structural features, such as the dichloropyrimidine ring and the position of the oxime group

Propriétés

Formule moléculaire |

C5H3Cl2N3O |

|---|---|

Poids moléculaire |

192.00 g/mol |

Nom IUPAC |

(NZ)-N-[(4,6-dichloropyrimidin-5-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C5H3Cl2N3O/c6-4-3(1-10-11)5(7)9-2-8-4/h1-2,11H/b10-1- |

Clé InChI |

AEQBNPPKIJAQDQ-LAFDYMOFSA-N |

SMILES isomérique |

C1=NC(=C(C(=N1)Cl)/C=N\O)Cl |

SMILES canonique |

C1=NC(=C(C(=N1)Cl)C=NO)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (S)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate](/img/structure/B11826210.png)

![(3aR,6R,8aS)-6-methyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11826223.png)

![Tetrahydro-pyridin-3-yl]-pyrazin-2-yl}-benzamide](/img/structure/B11826229.png)